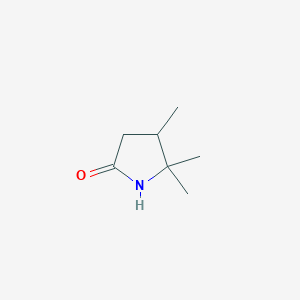

4,5,5-Trimethyl-2-pyrrolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,5-trimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-4-6(9)8-7(5,2)3/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWRNWUSWFXALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Elucidation and Distinction of Trimethylpyrrolidinone Isomers

The following technical guide is structured as an advanced operational manual for analytical and synthetic chemists. It addresses the precise distinction between the structural isomers 3,5,5-trimethylpyrrolidin-2-one and 4,5,5-trimethyl-2-pyrrolidinone .

Executive Summary

In drug development and polymer synthesis, methylated pyrrolidinones serve as critical solvating agents and pharmacophore scaffolds. Two specific isomers, 3,5,5-trimethylpyrrolidin-2-one (3,5,5-TMP) and This compound (4,5,5-TMP) , share identical molecular weights (127.18 g/mol ) and similar polarity profiles, making separation by standard reverse-phase HPLC challenging.

The distinction is chemically significant: 3,5,5-TMP possesses a methyl group

Structural Analysis & Synthetic Origins[1]

Understanding the connectivity is the first step in designing the analytical protocol. Both molecules contain a gem-dimethyl group at the C5 position (adjacent to Nitrogen), which is a common structural motif derived from acetone or isobutylene precursors during synthesis.

| Feature | 3,5,5-trimethylpyrrolidin-2-one | This compound |

| CAS RN | 14482-00-9 | (Isomer specific RN varies) |

| C3 Position ( | Methine (CH-CH3) | Methylene (CH2) |

| C4 Position ( | Methylene (CH2) | Methine (CH-CH3) |

| C5 Position ( | Quaternary (C-Me2) | Quaternary (C-Me2) |

| Chirality | Chiral center at C3 | Chiral center at C4 |

| Synthetic Origin | Methylation of 5,5-dimethylpyrrolidinone or reductive cyclization of | Reductive amination of |

Visualizing the Isomers

The following diagram illustrates the atom numbering and the critical point of divergence (C3 vs C4 substitution).

Figure 1: Structural comparison highlighting the C3 vs. C4 substitution shift. Note the change in proton count at the alpha-carbon.

Analytical Distinction Protocol (The Core)

The most robust method for distinction is Nuclear Magnetic Resonance (NMR) . Mass Spectrometry (MS) is often inconclusive due to similar fragmentation pathways (loss of methyl, loss of CO).

Experiment 1: 1H NMR Spectroscopy (Proton Count)

This is the "Gold Standard" test. Solubilize 10 mg of sample in

Diagnostic Signals:

-

The

-Region (2.1 – 2.6 ppm):-

3,5,5-TMP: Look for a 1H multiplet (dq). This is the H3 proton. It couples with the C3-Methyl (doublet) and the C4-protons.

-

4,5,5-TMP: Look for a 2H multiplet (often an AB system or complex ddd). These are the H3 protons.

-

-

The Methyl Doublet:

-

3,5,5-TMP: The methyl doublet is typically shifted slightly downfield (~1.1 - 1.2 ppm) due to proximity to the carbonyl.

-

4,5,5-TMP: The methyl doublet is slightly upfield (~1.0 - 1.1 ppm).

-

Self-Validation Check: Integrate the signal between 2.1–2.6 ppm relative to the gem-dimethyl singlets (6H total).

-

If Integral = 1H

3,5,5-TMP -

If Integral = 2H

4,5,5-TMP

Experiment 2: 13C NMR & DEPT-135

If 1H NMR is ambiguous due to overlap, 13C NMR with DEPT-135 (Distortionless Enhancement by Polarization Transfer) provides a binary "Yes/No" answer.

| Carbon Position | 3,5,5-TMP Signal Phase (DEPT-135) | 4,5,5-TMP Signal Phase (DEPT-135) |

| C3 ( | Positive (CH) | Negative (CH2) |

| C4 ( | Negative (CH2) | Positive (CH) |

| C5 ( | Null (Quaternary) | Null (Quaternary) |

Protocol:

-

Acquire standard 13C decoupled spectrum.

-

Acquire DEPT-135 spectrum.

-

Identify the Carbonyl peak (~175-180 ppm) – ignore.

-

Identify the C3 peak (typically 35-45 ppm).

-

If the peak at ~40 ppm points DOWN (CH2)

4,5,5-TMP . -

If the peak at ~40 ppm points UP (CH)

3,5,5-TMP .

-

Experiment 3: Mass Spectrometry (Fragmentation)

While less definitive than NMR, specific fragmentation patterns can support the assignment.

-

3,5,5-TMP: McLafferty-type rearrangement is restricted due to the C3 substitution.

-

4,5,5-TMP: Fragmentation often yields a prominent peak at m/z 84 (loss of isopropyl/propyl fragment) or m/z 42 (ketene loss), but reliance on MS alone is not recommended for de novo identification.

Operational Workflow: The "Unknown" Identification Tree

Use this decision tree when analyzing a synthesized batch or an impurity profile.

Figure 2: Step-by-step logic flow for definitive isomer identification.

Synthesis & Application Context

Understanding the origin of these isomers aids in predicting which one is present.

-

Formation of 3,5,5-TMP: Often arises from the alkylation of 5,5-dimethyl-2-pyrrolidinone using methyl iodide and a strong base (LDA). The enolate forms at C3 (kinetic and thermodynamic product), leading to C3-methylation.

-

Formation of 4,5,5-TMP: Typically requires a de novo ring synthesis, such as the reductive amination of dimethyl itaconate derivatives or the reaction of 3,3-dimethyl-4-oxopentanoate with amines.

Why it matters: In medicinal chemistry, the C3-methyl (3,5,5-isomer) introduces steric hindrance directly adjacent to the amide carbonyl. This can significantly reduce the rate of hydrolysis by esterases/amidases in vivo, potentially increasing the half-life of a drug candidate containing this scaffold compared to the 4,5,5-isomer.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 247984, 3,5,5-Trimethylpyrrolidin-2-one. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

-

SpectraBase. (2023). 1H NMR Spectrum of 3-methyl-2-pyrrolidinone (Analogous alpha-substitution pattern). Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Characterization of 4,5,5-trimethyl-2-pyrrolidinone

Introduction

4,5,5-trimethyl-2-pyrrolidinone is a substituted lactam, a five-membered cyclic amide, belonging to the pyrrolidinone class of compounds. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active molecules and pharmaceuticals.[1] The specific substitution pattern of this compound suggests potential applications in medicinal chemistry and materials science, where fine-tuning of physicochemical properties such as solubility and thermal stability is critical.

A comprehensive understanding of the physical properties of a molecule is fundamental to its application in research and drug development. These properties, including melting point, boiling point, and solubility, dictate formulation strategies, purification methods, and pharmacokinetic profiles. However, a thorough search of available scientific literature and chemical databases reveals a conspicuous absence of experimentally determined physical data for this compound.[2] This guide, therefore, is structured to address this knowledge gap by providing a robust framework for the experimental determination of these crucial parameters. By presenting detailed, field-proven methodologies, this document empowers researchers to characterize this and other novel compounds with confidence and scientific rigor.

Molecular Identity and Comparative Physicochemical Context

To appreciate the anticipated physical properties of this compound, it is instructive to examine the known properties of structurally related lactams. These analogs provide a comparative baseline and highlight the influence of methyl group substitution on the pyrrolidinone core.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| 2-Pyrrolidinone | C₄H₇NO | 85.10 | 23-25[3] | 245[3] | Miscible[3] |

| N-Methyl-2-pyrrolidone | C₅H₉NO | 99.13 | -24[4][5] | 202-204[4][5] | Miscible[4][5] |

| 5-Methyl-2-pyrrolidone | C₅H₉NO | 99.13 | No Data Available | No Data Available | No Data Available |

| 3,5,5-trimethylpyrrolidin-2-one | C₇H₁₃NO | 127.18 | No Data Available (Computed)[6] | No Data Available (Computed)[6] | No Data Available |

| This compound | C₇H₁₃NO | 127.18 | To be determined | To be determined | To be determined |

The addition of methyl groups generally influences melting and boiling points through effects on molecular weight, symmetry, and intermolecular forces. For instance, the N-methylation in N-methyl-2-pyrrolidone significantly lowers the melting point compared to the parent 2-pyrrolidinone, likely due to the disruption of hydrogen bonding between molecules. The solubility of these polar lactams in water is typically high due to their ability to act as hydrogen bond acceptors.

Experimental Determination of Physical Properties

The following sections detail the step-by-step protocols for the accurate determination of the melting point, boiling point, and solubility of this compound. The causality behind each step is explained to ensure a self-validating experimental design.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the this compound sample is a finely ground, dry powder. This maximizes packing efficiency and heat transfer.

-

Take a capillary tube and seal one end by rotating it in the outer cone of a Bunsen burner flame until the glass melts and closes.[7]

-

Press the open end of the capillary tube into the powdered sample.

-

To pack the sample, tap the sealed end of the capillary tube gently on a hard surface or drop it through a long glass tube. The sample should be tightly packed to a height of 1-2 mm.[7][8]

-

-

Apparatus Setup (Mel-Temp or similar):

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Insert a calibrated thermometer into the designated port.[9]

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[8]

-

For an accurate measurement, begin heating at a moderate rate until the temperature is about 20°C below the estimated melting point.[8]

-

Decrease the heating rate to approximately 1-2°C per minute. This slow rate allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[10]

-

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for accuracy. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. Repeating the measurement with a fresh sample until consistent results are obtained validates the determined melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)

This method is ideal for small sample volumes.[11]

-

Sample Preparation:

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp a Thiele tube to a ring stand and fill it with a suitable heating oil (e.g., mineral oil) to the level of the upper arm.

-

Suspend the thermometer and sample assembly in the Thiele tube, immersing the sample in the oil.[11]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube facilitates uniform heating of the oil via convection.[11]

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it reaches its boiling point.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[11] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Record the atmospheric pressure at the time of the experiment.

-

Causality and Trustworthiness: The principle of this method relies on the precise point of equilibrium between the vapor pressure of the substance and the atmospheric pressure. The slow cooling phase is critical for an accurate reading, as it allows the system to remain in thermal equilibrium.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, aqueous solubility is a key determinant of bioavailability. The polar lactam structure of this compound suggests potential solubility in polar solvents.

Experimental Protocol: Saturation Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation:

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., at 25°C and 37°C to simulate room and physiological temperatures, respectively) for a sufficient period (typically 24-48 hours) to reach equilibrium.[13] The agitation ensures thorough mixing and facilitates the dissolution process.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any undissolved solid.

-

Quantify the concentration of this compound in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and accurate method. A calibration curve prepared with known concentrations of the compound is required for quantification.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for solubility determination due to its basis in thermodynamic equilibrium. Ensuring that equilibrium has been reached (e.g., by taking samples at different time points until the concentration remains constant) and that only the dissolved portion is analyzed are critical for the validity of the results. The use of a validated analytical method like HPLC ensures the accuracy of the concentration measurement.

Visualizing the Workflow

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Melting Point Determination

Caption: Step-by-step workflow for melting point determination.

Conclusion

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved February 13, 2026, from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved February 13, 2026, from [Link]

-

Determination of Melting Point of an Organic Compound. (n.d.). BYJU'S. Retrieved February 13, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved February 13, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 434–438. [Link]

-

This compound (C7H13NO). (n.d.). PubChemLite. Retrieved February 13, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Sanghvi, R., Narazaki, R., Machatha, S. G., & Yalkowsky, S. H. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Scite.ai. Retrieved February 13, 2026, from [Link]

-

Sanghvi, R., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences, 96(9), 2469–2475. [Link]

-

Boiling Point and Distilling Range Test. (n.d.). The Japanese Pharmacopoeia. Retrieved February 13, 2026, from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved February 13, 2026, from [Link]

-

Pyrrolidine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Boiling temperature measurement. (n.d.). Calnesis Laboratory. Retrieved February 13, 2026, from [Link]

-

4-(2-Methylpropyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

N-METHYL 2-PYRROLIDONE. (n.d.). Loba Chemie. Retrieved February 13, 2026, from [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

-

3,5,5-Trimethylpyrrolidin-2-one. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

5-Methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Predicting Poly(vinyl pyrrolidone)’s Solubility Parameter and Systematic Investigation of the Parameters of Electrospinning with Response Surface Methodology. (2020). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]

-

differential scanning calorimetry for boiling points and vapor pressure, TA-201. (n.d.). TA Instruments. Retrieved February 13, 2026, from [Link]

-

Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. (2015). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

N-methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

-

3,3,5,5-tetramethyl-2-pyrrolidinone. (n.d.). Chemical Synthesis Database. Retrieved February 13, 2026, from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H13NO) [pubchemlite.lcsb.uni.lu]

- 3. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 872-50-4 CAS | N-METHYL 2-PYRROLIDONE | High Purity Solvents | Article No. 04673 [lobachemie.com]

- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 6. 3,5,5-Trimethylpyrrolidin-2-one | C7H13NO | CID 247984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 4,5,5-trimethyl-2-pyrrolidinone in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and model the solubility profile of 4,5,5-trimethyl-2-pyrrolidinone in various organic solvents. Given the nascent state of publicly available, extensive solubility data for this specific compound, this document emphasizes the foundational principles and detailed methodologies required to establish a robust and reliable solubility profile.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic organic compound featuring a five-membered lactam ring. The pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[1][2] Its derivatives are explored for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Beyond its pharmaceutical potential, the structural similarity of this compound to industrial solvents like N-methyl-2-pyrrolidone (NMP) suggests its utility in chemical synthesis, polymer chemistry, and formulation science.[3][4][5]

A thorough understanding of a compound's solubility is paramount for its successful application. In drug development, solubility dictates bioavailability, formulation strategies, and purification processes.[6][7][8] For chemical manufacturing, solvent selection based on solubility is critical for reaction kinetics, crystallization, and product isolation.[3] This guide, therefore, serves as a foundational resource for generating and interpreting the essential solubility data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H13NO | [9] |

| Molecular Weight | 127.18 g/mol | [9] |

| IUPAC Name | 3,5,5-trimethylpyrrolidin-2-one | [9] |

| CAS Number | 14482-00-9 | [9] |

Theoretical Framework: Understanding Solid-Liquid Equilibrium

The solubility of a solid compound in a liquid solvent is governed by the principles of thermodynamic equilibrium. At a given temperature and pressure, a saturated solution exists when the chemical potential of the solid solute is equal to its chemical potential in the solution. This equilibrium is the foundation of all solubility measurements.

For a solid solute dissolving in a solvent, the solubility (expressed as the mole fraction of the solute,

ln(x_i) = - [ΔH_fus / R] * [(T_m / T) - 1] - ln(γ_i)

where:

-

ΔH_fus is the molar enthalpy of fusion of the solute.

-

T_m is the melting point of the solute in Kelvin.

-

T is the equilibrium temperature in Kelvin.

-

R is the ideal gas constant.

-

γ_i is the activity coefficient of the solute in the solution.

The activity coefficient, γ_i, accounts for the non-ideal interactions between the solute and solvent molecules. Predicting or correlating this value is the primary challenge in solubility modeling.

Thermodynamic Models for Activity Coefficient Prediction

To handle the complexities of molecular interactions in the liquid phase, semi-empirical models are employed. These models use adjustable parameters fitted from experimental data to predict activity coefficients. Among the most successful and widely used are the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models.[10][11][12][13][14]

-

NRTL Model : The NRTL model is a local composition model that considers the non-random arrangement of molecules in a mixture.[14] It uses binary interaction parameters that are regressed from experimental phase equilibrium data.[14] Its flexibility makes it suitable for a wide range of chemical systems, including those with strong non-ideality.[13]

-

UNIQUAC Model : The UNIQUAC model also uses the local composition concept but separates the excess Gibbs free energy into a combinatorial part (related to molecular size and shape differences) and a residual part (related to intermolecular forces).[11] This model often provides a good representation of phase equilibria for a variety of mixtures.[11]

The selection and application of these models are crucial for interpolating and extrapolating solubility data, thereby minimizing the experimental workload required to fully characterize a system.

Experimental Determination of the Solubility Profile

A systematic experimental approach is necessary to generate the high-quality data needed for a comprehensive solubility profile. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct adherence to the definition of thermodynamic equilibrium.[8]

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the essential steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To prepare a saturated solution of this compound in a selected solvent and determine its concentration at thermodynamic equilibrium.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1°C)

-

Glass vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric setup)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the bath temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method.

Quantification Techniques: Choosing the Right Tool

The choice of analytical technique depends on the properties of the solute and solvent, as well as the available instrumentation.

-

Gravimetric Method: This is a simple and absolute method.[15][16][17] A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[15][16][18] This method is best suited for non-volatile solutes and when high accuracy is required, though it can be more time-consuming.[18]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for solubility determination.[6][19] It offers high sensitivity and specificity, allowing for accurate quantification even in complex mixtures or when the solute has a low UV absorbance. A calibration curve must be prepared using standard solutions of known concentrations.[7]

-

UV-Vis Spectroscopy: If this compound exhibits sufficient absorbance at a wavelength where the solvent is transparent, UV-Vis spectroscopy provides a rapid and straightforward method for quantification.[6][7][19] A Beer-Lambert law calibration curve is required.

-

Nephelometry: This technique measures the light scattered by suspended particles and can be used for high-throughput kinetic solubility screening, which measures the concentration at which a compound precipitates from a solution.[19][20]

Data Presentation and Analysis

The collected experimental data should be meticulously organized to facilitate analysis and interpretation.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Mole Fraction (x) | Mass Solubility ( g/100g solvent) | Molar Solubility (mol/L) |

| Ethanol | 25.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethanol | 35.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetone | 25.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Acetone | 35.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 25.0 | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| [Other Solvents] | ... | ... | ... | ... |

Once the data is tabulated, it can be used to fit the parameters of thermodynamic models like NRTL or UNIQUAC. This involves using regression algorithms to minimize the difference between the experimental solubility values and the values calculated by the model. The resulting model can then be used to predict the solubility at other temperatures and in solvent mixtures.

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex experimental workflows and theoretical relationships.

Caption: Workflow for Experimental Solubility Determination.

Caption: Logic Flow from Experimental Data to Predictive Model.

Conclusion

Determining the solubility profile of this compound is a critical step in unlocking its potential in both pharmaceutical and industrial applications. While extensive data for this specific molecule is not yet widely published, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for any researcher to confidently and accurately establish this profile. By combining rigorous experimental techniques with powerful thermodynamic modeling, a comprehensive understanding of the compound's behavior in various organic solvents can be achieved, paving the way for its effective use in future innovations.

References

- Coutinho, J. A. P., & Andersen, S. I. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158-160, 637-644.

-

Wikipedia contributors. (2023). UNIQUAC. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.

- Bu, X., & Klee, M. S. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 344-347.

-

PharmaEducation. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

- Hamedi, H., & Hamedi, M. (2012). Modeling of Solid-Liquid Equilibria Using a Group Based NRTL Equation. Chemical Engineering Transactions, 29, 1363-1368.

- Avdeef, A., & Tsinman, O. (2005). Method for determining solubility of a chemical compound.

-

Scribd. (n.d.). UNIQUAC and NRTL Property Methods. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Wikipedia contributors. (2023). Non-random two-liquid model. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-4.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

- Wahab, A., & Co-authors. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 38-43.

- Mondal, S., & Jana, S. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 7(6), 10-15.

- Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247984, 3,5,5-Trimethylpyrrolidin-2-one. Retrieved from [Link].

-

Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-methyl-2-pyrrolidone. PubMed. Retrieved from [Link]

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247072.

- Bogen, S. L., & Co-authors. (2002). Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality. Journal of Medicinal Chemistry, 45(1), 1-18.

-

Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 6. lifechemicals.com [lifechemicals.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. 3,5,5-Trimethylpyrrolidin-2-one | C7H13NO | CID 247984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sweet.ua.pt [sweet.ua.pt]

- 11. UNIQUAC - Wikipedia [en.wikipedia.org]

- 12. aidic.it [aidic.it]

- 13. scribd.com [scribd.com]

- 14. Non-random two-liquid model - Wikipedia [en.wikipedia.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pharmajournal.net [pharmajournal.net]

- 17. scribd.com [scribd.com]

- 18. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rheolution.com [rheolution.com]

Technical Whitepaper: Toxicological Profile and Handling Protocols for 4,5,5-Trimethyl-2-pyrrolidinone

The following technical guide is a comprehensive toxicological and safety profile for 4,5,5-Trimethyl-2-pyrrolidinone .

Important Editorial Note: As of 2026, direct experimental toxicological data for this specific isomer (4,5,5-trimethyl) is extremely limited in public literature compared to its widely used analogue, N-Methyl-2-pyrrolidone (NMP). This guide utilizes Read-Across Methodology and Structure-Activity Relationship (SAR) analysis to derive safety protocols. It applies the Precautionary Principle, assuming risks similar to or slightly modified from NMP until proven otherwise.

Executive Summary

This compound is a substituted lactam solvent and intermediate. Structurally related to N-Methyl-2-pyrrolidone (NMP), it is distinguished by a gem-dimethyl substitution at the C5 position and a methyl group at C4. This structural modification significantly alters its metabolic fate compared to NMP by blocking the primary site of hydroxylation.

While valuable for its enhanced lipophilicity and stability in specific organic syntheses, this compound must be handled as a potential reproductive toxicant and skin permeator . This guide outlines the physicochemical properties, predicted toxicological mechanisms, and a self-validating safety protocol for laboratory and pilot-scale use.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The distinct "gem-dimethyl" effect at the C5 position increases steric bulk and lipophilicity compared to NMP.

| Property | Data / Value | Source/Note |

| Chemical Name | This compound | IUPAC |

| SMILES | CC1CC(=O)NC1(C)C | Definitive Structure |

| Molecular Formula | C7H13NO | - |

| Molecular Weight | 127.19 g/mol | - |

| Physical State | Liquid / Low-melting Solid | Predicted based on MW & symmetry |

| Boiling Point | ~125–130 °C @ 10 mmHg | Estimated (Read-across: 3,5,5-isomer) |

| LogP (Octanol/Water) | ~0.75 | Predicted (More lipophilic than NMP: -0.[1][2][3]38) |

| Solubility | Soluble in organic solvents; Moderate in water | Lipophilicity limits water miscibility vs NMP |

| Vapor Density | > 1 (Air = 1) | Heavier than air |

Toxicological Assessment (SAR & Read-Across)

The Metabolic Blockade Hypothesis (Expertise Insight)

The toxicity of pyrrolidinones is often dictated by their metabolism. NMP is primarily metabolized via hydroxylation at the C5 position to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).

-

NMP Mechanism: C5-Hydroxylation

Ring Opening -

4,5,5-Trimethyl Mechanism: The C5 position is fully substituted (gem-dimethyl). This blocks the primary oxidation pathway found in NMP.

-

Implication: The compound may have a longer half-life in the body or be forced into secondary metabolic routes (e.g., oxidation of the C4-methyl group). This could theoretically lead to higher systemic accumulation compared to NMP.

-

Toxicological Endpoints[9]

| Endpoint | Hazard Assessment (Read-Across from NMP/3,5,5-isomer) | Mechanism/Rationale |

| Acute Oral Toxicity | Warning (Category 4) | LD50 likely >1000 mg/kg. Analogues show low acute lethality but significant CNS depression at high doses. |

| Skin Corrosion/Irritation | Irritant (Category 2) | Moderate lipophilicity facilitates skin interaction. Prolonged contact causes defatting and erythema. |

| Serious Eye Damage | Irritant (Category 2A) | Lactams are known eye irritants.[2] Expect redness and potential corneal opacity if untreated. |

| Reproductive Toxicity | Danger (Category 1B) | Critical Precaution. NMP is a known teratogen. Although the C5-blockade might alter the mechanism, the lactam ring structure warrants handling as a reprotoxin. |

| Skin Sensitization | Low Probability | Pyrrolidinones are generally not sensitizers, but transdermal carrier properties increase risk of co-sensitization with other agents. |

Comparative Metabolic Pathway Diagram

The following diagram illustrates the structural blockade that differentiates this compound from standard NMP, highlighting the "Metabolic Dead-End" at C5.

Figure 1: Comparative metabolic fate. The 4,5,5-isomer blocks the standard detoxification pathway of NMP, necessitating stricter exposure controls.

Safety & Handling Protocols

Hierarchy of Controls

Due to the "blocked metabolism" uncertainty, this compound must be handled with higher precaution than standard solvents.

-

Engineering Controls:

-

Mandatory: Use only in a certified chemical fume hood.

-

Process Containment: For reactions >100mL, use closed-system glassware (Schlenk lines or sealed reactors).

-

-

Personal Protective Equipment (PPE):

-

Gloves: Do not use Nitrile for prolonged contact. NMP and its analogues permeate nitrile.

-

Recommendation:Butyl Rubber or Silver Shield/4H laminates.

-

-

Respiratory: If aerosolization is possible (heating/spraying), use a full-face respirator with Organic Vapor (OV) cartridges.

-

Body: Tyvek lab coat or chemically resistant apron.

-

Exposure Response Decision Tree

This protocol is self-validating: if the "Check" step fails, the workflow loops back to medical intervention.

Figure 2: Immediate response protocol for exposure incidents. Note that delayed cutaneous reactions are common with pyrrolidinones.

Experimental & Industrial Application Context

Why use this compound?

Researchers select this isomer over NMP for two primary reasons:

-

Chemical Stability: The gem-dimethyl group protects the C5 position from radical attack or oxidation during harsh reaction conditions (e.g., ozonolysis or high-temp oxidations).

-

Lipophilicity: Its higher logP makes it a superior solvent for non-polar reactants that are sparingly soluble in standard NMP.

Disposal & Environmental Impact

-

Biodegradability: Likely lower than NMP due to steric hindrance (gem-dimethyl) slowing enzymatic breakdown.

-

Protocol:

-

Collect as Non-Halogenated Organic Waste .

-

Do NOT mix with strong oxidizers (nitric acid, perchlorates) as pyrrolidinones can form explosive mixtures under stress.

-

Incineration is the only recommended disposal method.

-

References

-

European Chemicals Agency (ECHA). Registration Dossier: 1-Methyl-2-pyrrolidone (NMP).[2] (Used for Read-Across Baseline). [Link]

-

PubChem. Compound Summary: this compound. National Library of Medicine. [Link]

-

Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition.[4] (Basis for Metabolic Blockade Hypothesis). [Link]

-

World Health Organization (WHO). Concise International Chemical Assessment Document 35: N-Methyl-2-Pyrrolidone. (Toxicological Standards for Lactams). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,5,5-Trimethylpyrrolidin-2-one | C7H13NO | CID 247984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methyl-2-pyrrolidone | C5H9NO | CID 66055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Disposition and metabolism of double-labeled [3H and 14C] N-methyl-2-pyrrolidinone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethyl Pyrrolidinone (C7H13NO) for Researchers and Drug Development Professionals

Abstract

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of trimethyl pyrrolidinone isomers corresponding to the molecular formula C7H13NO. With a molecular weight of approximately 127.18 g/mol , these isomers present a fascinating area for investigation in drug discovery and development.[3] This document will delve into the structural diversity, synthesis, analytical characterization, and potential biological significance of these compounds, offering a vital resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolidinone Scaffold

The five-membered nitrogen-containing heterocyclic ring of pyrrolidinone is a privileged scaffold in drug discovery.[1][4] Its prevalence in FDA-approved drugs underscores its importance.[1] The pyrrolidinone ring system offers a unique combination of properties that make it an attractive moiety for medicinal chemists:

-

Structural Rigidity and 3D Complexity: The non-planar, puckered nature of the saturated pyrrolidinone ring allows for the precise spatial orientation of substituents, enabling a thorough exploration of pharmacophore space.[1]

-

Hydrogen Bonding Capabilities: The presence of the lactam functionality (a cyclic amide) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating crucial interactions with biological targets.

-

Metabolic Stability: The cyclic amide bond is generally more resistant to enzymatic hydrolysis compared to its acyclic counterparts, contributing to improved pharmacokinetic profiles.

-

Chirality: The substituted carbon atoms in the pyrrolidinone ring often introduce chiral centers, allowing for the development of stereospecific drugs with potentially enhanced efficacy and reduced off-target effects.[5]

This guide will focus on the trimethyl-substituted isomers of pyrrolidinone with the chemical formula C7H13NO, exploring how the placement of three methyl groups on the core scaffold can influence their physicochemical properties and potential biological activities.

Isomeric Landscape of Trimethyl Pyrrolidinone (C7H13NO)

The molecular formula C7H13NO gives rise to several structural isomers of trimethyl pyrrolidinone. The position of the three methyl groups on the pyrrolidin-2-one core dictates the specific properties and potential applications of each isomer. Below are some of the key isomers:

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| 3,5,5-Trimethylpyrrolidin-2-one | C7H13NO | 127.18 | 247984 |

| 4,5,5-Trimethylpyrrolidin-2-one | C7H13NO | 127.18 | 12560813 |

| 3,3,5-Trimethylpyrrolidin-2-one | C7H13NO | 127.18 | 3631057 |

Table 1: Key isomers of trimethyl pyrrolidinone (C7H13NO) and their fundamental properties.

The subtle differences in the substitution pattern of these isomers can lead to significant variations in their biological activity and physicochemical characteristics, such as solubility, lipophilicity, and crystal packing.

Synthetic Strategies for Trimethyl Pyrrolidinone Derivatives

The synthesis of substituted pyrrolidinones can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approach: Cyclization Reactions

A common and effective method for the synthesis of pyrrolidinone derivatives involves the cyclization of γ-amino acids or their corresponding esters. For trimethyl-substituted analogs, this would necessitate the use of a suitably substituted γ-amino acid precursor.

Caption: A generalized workflow for the synthesis of trimethyl pyrrolidinones via intramolecular cyclization of a γ-amino acid precursor.

Illustrative Synthetic Protocol: Synthesis of 3,3,5,5-Tetramethylpyrrolidin-2-one (a related structure)

Step-by-Step Methodology:

-

Precursor Preparation: The synthesis begins with a suitable precursor, such as 4-amino-2,2,6,6-tetramethylheptanoic acid.

-

Activation of Carboxylic Acid: The γ-amino acid is treated with thionyl chloride. This reagent activates the carboxylic acid group by converting it into a more reactive acyl chloride intermediate.

-

Intramolecular Nucleophilic Attack: The amino group within the same molecule then acts as a nucleophile, attacking the electrophilic acyl chloride carbon.

-

Cyclization and Lactam Formation: This intramolecular reaction leads to the formation of the five-membered pyrrolidinone ring, with the elimination of HCl.

-

Purification: The final product is then purified using standard techniques such as distillation or chromatography.

This general approach can be adapted for the synthesis of the C7H13NO isomers by starting with the appropriately methylated γ-amino acid precursors.

Analytical Characterization of Trimethyl Pyrrolidinone Isomers

The unambiguous identification and characterization of trimethyl pyrrolidinone isomers are crucial for research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For C7H13NO, high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to differentiate between isomers.[7]

Expected Fragmentation Patterns:

The fragmentation of pyrrolidinone derivatives in mass spectrometry is influenced by the positions of the methyl groups. Common fragmentation pathways involve the loss of methyl groups, cleavage of the pyrrolidinone ring, and loss of the carbonyl group as carbon monoxide. Analyzing these fragmentation patterns can help in the structural elucidation of the different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

-

¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide information on the connectivity of atoms and the number of protons in different environments. For example, the signals for the methyl groups will appear as singlets or doublets depending on their position and neighboring protons.

-

¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of these signals provide information about the type of carbon (e.g., carbonyl, aliphatic).

Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of isomers. Due to their similar physicochemical properties, the separation of structural isomers can be challenging and often requires careful method development.

Illustrative HPLC Protocol for Isomer Separation:

-

Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar organic compounds. Chiral stationary phases may be necessary for the separation of enantiomers if chiral centers are present.

-

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol is typically used. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation.

-

Detection: A UV detector is commonly used for compounds containing a chromophore. If the compound lacks a strong UV chromophore, an evaporative light scattering detector (ELSD) or mass spectrometric detection can be used.

-

Optimization: Parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the isomers.

Caption: A schematic representation of the HPLC workflow for the separation of trimethyl pyrrolidinone isomers.

Biological Significance and Applications in Drug Discovery

The pyrrolidinone scaffold is a key component in a wide range of biologically active molecules, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and anticonvulsant properties.[4][10] The introduction of methyl groups can significantly modulate the biological activity of the parent scaffold.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: The structural similarity of some pyrrolidinone derivatives to the neurotransmitter GABA suggests their potential as modulators of GABAergic signaling.

-

Oncology: Pyrrolidinone-containing compounds have been investigated as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.[1]

-

Infectious Diseases: The pyrrolidinone ring has been incorporated into various antimicrobial agents.[11]

The specific trimethyl pyrrolidinone isomers of C7H13NO represent a largely unexplored chemical space. Their synthesis and biological evaluation could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

Conclusion

The trimethyl pyrrolidinone isomers with the molecular formula C7H13NO offer a rich field of study for researchers and drug development professionals. Their structural diversity, coupled with the proven biological significance of the pyrrolidinone scaffold, makes them attractive targets for synthesis and biological screening. This technical guide has provided a foundational overview of their isomeric landscape, synthetic strategies, and analytical characterization. Further investigation into the specific properties and biological activities of each isomer is warranted and holds the potential to unlock new avenues for therapeutic intervention.

References

-

Yuan, B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Pharmaceutical Analysis & Research. Available from: [Link]

-

Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1122-56-1, Cyclohexanecarboxamide. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. Available from: [Link]

-

Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]

-

SpectraBase. (+-)-3-methyl-2-pyrrolidinone. Available from: [Link]

-

Sadiq, G., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2136–2145. Available from: [Link]

-

Jeyachandran, M., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 247984, 3,5,5-Trimethylpyrrolidin-2-one. Available from: [Link]

-

Singh, R., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available from: [Link]

-

Tarasova, A. N., et al. (2022). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Molecules, 27(19), 6268. Available from: [Link]

-

Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Available from: [Link]

-

Freifeld, I., et al. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. Available from: [Link]

-

University of California, Irvine. Mass Spectrometry. Available from: [Link]

-

Shan, C., et al. (2022). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66055, 5-Methyl-2-pyrrolidone. Available from: [Link]

-

Choudhary, A. (2018). Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism. Pharmaguideline. Available from: [Link]

-

SNS Courseware. Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3631057, 3,3,5-Trimethyl-2-pyrrolidinone. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12560813, 4,5,5-Trimethyl-2-pyrrolidinone. Available from: [Link]

-

Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available from: [Link]

-

Ilisz, I., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(18), 5649. Available from: [Link]

-

Wang, Y., et al. (2016). Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. European Journal of Medicinal Chemistry, 124, 699-711. Available from: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Available from: [Link]

-

Chen, Y., et al. (2022). Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry. Atmospheric Measurement Techniques, 15(23), 7069-7083. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66055, 5-Methyl-2-pyrrolidone. Available from: [Link]

-

Choudhary, A. (2018). Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism. Pharmaguideline. Available from: [Link]

-

SNS Courseware. Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6542. Available from: [Link]

-

Drug Hunter. (2025). Reimagining Druggability using Chemoproteomic Platforms. YouTube. Available from: [Link]

-

Professor Solano. (2020). Ch 5 - Part 6 - Physical & Chemical Properties of Stereoisomers. YouTube. Available from: [Link]

-

McConathy, J., & Owens, M. J. (2003). A review of drug isomerism and its significance. The Journal of clinical psychiatry, 64 Suppl 4, 14–19. Available from: [Link]

-

Dr. Muhammad Naveed. (2021). Ligand Selection & Preparation for Drug Design | CADD Step 1 | Lecture 33. YouTube. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. 3,5,5-Trimethylpyrrolidin-2-one | C7H13NO | CID 247984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 3,3,5,5-Tetramethylpyrrolidin-2-one (EVT-3190114) | 50455-47-5 [evitachem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. 5-METHYL-2-PYRROLIDONE(108-27-0) 1H NMR spectrum [chemicalbook.com]

- 9. 5-Methyl-2-pyrrolidone | C5H9NO | CID 66055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Cyclization of 4-Methyl-5,5-dimethyl-gamma-aminobutyric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of γ-lactams (pyrrolidin-2-ones) is a cornerstone of modern medicinal chemistry and process development, as this five-membered heterocyclic motif is a key structural feature in numerous biologically active compounds and pharmaceutical agents.[1][2] This document provides a detailed guide to the intramolecular cyclization of 4-methyl-5,5-dimethyl-gamma-aminobutyric acid to its corresponding lactam, 4,5,5-trimethylpyrrolidin-2-one. We present and analyze three distinct, field-proven protocols: High-Temperature Thermal Cyclization, Carbodiimide-Mediated Coupling, and an Acid Chloride-Based Strategy. The underlying mechanisms, experimental considerations, and comparative advantages of each method are discussed to empower researchers to make informed strategic decisions for their synthetic campaigns.

Introduction: The Significance of γ-Lactam Synthesis

The γ-lactam ring is a privileged scaffold in drug discovery, prized for its conformational rigidity, metabolic stability, and ability to participate in key hydrogen bonding interactions. The intramolecular cyclization of γ-amino acids is the most direct and atom-economical route to this valuable structure.[3] The reaction involves the formation of an amide bond between the terminal amine and carboxylic acid functionalities of the same molecule.

The target molecule, 4,5,5-trimethylpyrrolidin-2-one, is formed from its linear amino acid precursor, 4-methyl-5,5-dimethyl-gamma-aminobutyric acid. The presence of gem-dimethyl substitution at the C5 position and a methyl group at C4 introduces specific stereochemical and steric considerations that influence the choice of cyclization strategy. Thermodynamically, the formation of the five-membered pyrrolidinone ring is highly favorable. However, overcoming the kinetic barrier of amide bond formation requires specific activation of the carboxylic acid moiety to render it susceptible to nucleophilic attack by the amine.

Mechanistic Overview of Lactamization

The core transformation relies on activating the carboxylic acid group of the amino acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the intramolecular nucleophilic attack by the lone pair of the amino group. This process forms a tetrahedral intermediate which subsequently collapses, eliminating a leaving group (such as water or a derivative of a coupling reagent) to yield the stable cyclic amide.

Caption: Generalized workflow for γ-lactam synthesis.

Comparative Cyclization Protocols

The selection of a cyclization protocol is a critical decision based on substrate stability, desired scale, reagent cost, and purification considerations. Below, we detail three robust methods for the synthesis of 4,5,5-trimethylpyrrolidin-2-one.

Protocol 1: High-Temperature Thermal Cyclization

This method represents the most direct approach, relying on high thermal energy to drive the dehydration reaction without the need for coupling agents. It is best suited for robust substrates and large-scale synthesis where reagent cost is a primary concern.

Causality and Experimental Rationale: By heating the neat amino acid or its solution in a high-boiling, inert solvent (e.g., xylene, toluene), the equilibrium of the reaction is shifted towards the product by the continuous removal of water, typically via a Dean-Stark apparatus. The high temperature provides the necessary activation energy for the direct condensation of the amine and carboxylic acid.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

-

Reagent Charging: To the flask, add 4-methyl-5,5-dimethyl-gamma-aminobutyric acid (1.0 eq) and a suitable volume of xylene (approx. 0.1–0.2 M concentration).

-

Reaction Execution: Heat the mixture to reflux (approx. 140°C for xylene). Water will begin to collect in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This can take several hours (typically 12-24 h).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by vacuum distillation or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 4,5,5-trimethylpyrrolidin-2-one.

-

Protocol 2: Carbodiimide-Mediated Cyclization

This is a widely used, mild, and efficient method for amide bond formation, including lactamization.[4] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous due to the water-solubility of its urea byproduct, simplifying purification.

Causality and Experimental Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the intramolecular amine. The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can further accelerate the reaction by forming an even more reactive acylpyridinium intermediate. The reaction is typically run under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization.

Caption: Mechanism of EDC-mediated lactamization.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 4-methyl-5,5-dimethyl-gamma-aminobutyric acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen). Use a high-dilution concentration (0.01–0.05 M) to promote cyclization.

-

Catalyst Addition: Add DMAP (0.1 eq).

-

Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 10-15 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1 M HCl (to remove residual DMAP and EDC byproduct), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 3: Acid Chloride-Mediated Cyclization

This classic and highly effective method involves converting the carboxylic acid to a more reactive acid chloride, which then readily undergoes cyclization upon treatment with a base.

Causality and Experimental Rationale: The carboxylic acid is first converted to its hydrochloride salt to protect the amine. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride then convert the carboxylic acid to a highly electrophilic acyl chloride. Subsequent addition of a non-nucleophilic base deprotonates the ammonium salt, liberating the free amine which immediately attacks the proximal acid chloride to effect a rapid and often high-yielding cyclization.

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Suspend the 4-methyl-5,5-dimethyl-gamma-aminobutyric acid (1.0 eq) in DCM.

-

Cool to 0°C and slowly add thionyl chloride (1.5 eq).

-

Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solution becomes clear and gas evolution ceases.

-

Cool the reaction and remove all volatile components (excess SOCl₂ and DCM) under reduced pressure to obtain the crude aminoacyl chloride hydrochloride.

-

-

Cyclization:

-

Dissolve the crude acid chloride in a large volume of DCM (to maintain high dilution) and cool to 0°C under a nitrogen atmosphere.

-

Slowly add a solution of a non-nucleophilic base, such as triethylamine (2.5 eq), in DCM via a syringe pump over several hours.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup and Purification:

-

Once the reaction is complete, wash the mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting lactam via silica gel column chromatography or vacuum distillation.

-

Data Summary and Protocol Comparison

| Parameter | Protocol 1: Thermal | Protocol 2: Carbodiimide | Protocol 3: Acid Chloride |

| Key Reagents | None (Heat) | EDC, DMAP | SOCl₂, Triethylamine |

| Temperature | High (e.g., 140°C) | 0°C to Room Temp. | 0°C to Reflux |

| Reaction Time | Long (12–24 h) | Moderate (4–12 h) | Moderate (4–8 h) |

| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |

| Pros | No reagents, low cost, simple setup. | Mild conditions, high yields, easy workup with EDC. | High reactivity, reliable, high yields. |

| Cons | High energy, long time, potential for side products. | Reagent cost, byproduct removal (if using DCC). | Harsh reagents (SOCl₂), requires careful handling. |

Concluding Remarks for the Practicing Scientist

The choice of cyclization protocol for 4-methyl-5,5-dimethyl-gamma-aminobutyric acid should be guided by the specific goals of the synthesis. For large-scale, cost-sensitive production where the starting material is thermally stable, Thermal Cyclization offers an attractive, reagent-free option. For medicinal chemistry applications, where substrate integrity and high purity are paramount, the mild and highly efficient Carbodiimide-Mediated Protocol is often the method of choice. The Acid Chloride Method stands as a robust and high-yielding alternative, particularly when other methods fail, though it requires more stringent handling of corrosive reagents. Each protocol, when executed with care, provides a reliable pathway to the valuable 4,5,5-trimethylpyrrolidin-2-one scaffold.

References

-

Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Impactfactor.org. Available at: [Link]

-

Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: Potential candidates as self-immolative spacers. ResearchGate. Available at: [Link]

-

Lactam. Wikipedia. Available at: [Link]

-

Proposed mechanism for the synthesis of γ-lactams [Ir]: Ir(ppy)2(dtbbpy)PF6. ResearchGate. Available at: [Link]

-

Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. EnzyPep. Available at: [Link]

-

An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. Available at: [Link]

-

Successful synthesis of gamma-lactam rings from hydrocarbons. ScienceDaily. Available at: [Link]

-

Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of γ-lactams. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. Wageningen University & Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Purification methods for 4,5,5-trimethyl-2-pyrrolidinone from reaction mixtures

Answering the urgent need for robust purification strategies in synthetic chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 4,5,5-trimethyl-2-pyrrolidinone. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to overcome common and complex purification challenges.

This guide is structured as a dynamic question-and-answer hub, directly addressing the specific issues you may encounter. It moves from foundational knowledge and impurity profiling to strategic decision-making and hands-on troubleshooting, ensuring you can design and execute self-validating purification protocols with confidence.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the preliminary questions that form the basis of any successful purification strategy. Understanding the physical properties of the target compound and the nature of potential impurities is the first step.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the fundamental properties of this compound is critical for selecting an appropriate purification method. Key data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| IUPAC Name | 3,5,5-trimethylpyrrolidin-2-one | [1] |

| Physical State | Likely a low-melting solid or viscous oil at room temperature. | Inferred |

| Boiling Point | High boiling point, susceptible to decomposition at atmospheric pressure. | Inferred from similar structures |

| Solubility | Generally soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, DCM) and potentially sparingly soluble in non-polar solvents like hexanes. | Inferred |

Q2: What are the most common impurities I should expect in my crude reaction mixture?

The profile of impurities is entirely dependent on the synthetic route employed. However, for lactam syntheses, common impurities fall into several classes:

-

Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials are a primary source of contamination.

-

Solvents: High-boiling point reaction solvents such as N-Methyl-2-pyrrolidone (NMP), DMF, or DMSO can be difficult to remove.[2]

-

Catalysts: Both acidic and basic catalysts used to promote cyclization may be present.

-

By-products of Side Reactions:

-

Hydrolysis Products: The lactam ring can be susceptible to hydrolysis, opening up to form the corresponding 4-amino-4-methylpentanoic acid, especially under acidic or basic workup conditions.

-

Oligomers/Polymers: Under harsh thermal conditions, pyrrolidinones can undergo self-condensation or polymerization.

-

Dehydration Products: Impurities from side reactions involving other functional groups in the starting materials.

-

Q3: Which analytical techniques are best for assessing the purity of my crude and final product?

A multi-pronged analytical approach is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and is excellent for identifying and quantifying organic impurities.

-